Product packaging for Z-VDVAD-FMK(Cat. No.:)

Z-VDVAD-FMK

Cat. No.: B1573886
M. Wt: 695.73
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Caspase Inhibition as a Research Strategy

Caspases are critical mediators of apoptosis. frontiersin.org Their activation and subsequent cleavage of specific cellular substrates lead to the characteristic morphological and biochemical changes observed in dying cells. researchgate.net The inhibition of caspases has emerged as a powerful research strategy to:

Elucidate Apoptotic Pathways: By blocking caspase activity, scientists can determine whether a particular cell death process is caspase-dependent and identify the specific caspases involved. ontosight.ainih.gov

Investigate Disease Mechanisms: Dysregulated apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. ontosight.ainih.gov Caspase inhibitors are instrumental in studying the role of apoptosis in these pathologies. nih.gov

Explore Therapeutic Interventions: The potential to modulate cell death has made caspase inhibitors an attractive area for therapeutic development, particularly in diseases characterized by excessive or insufficient apoptosis. nih.govashpublications.org

Researchers employ various types of caspase inhibitors, including broad-spectrum or "pan-caspase" inhibitors like Z-VAD-FMK, which targets multiple caspases, and more selective inhibitors designed to target specific members of the caspase family. scbt.cominvivogen.com This allows for a tiered approach to investigating caspase function, from a general overview to the specific roles of individual enzymes.

Contextualizing Z-VDVAD-FMK within the Landscape of Protease Inhibitors

This compound belongs to a larger class of molecules known as protease inhibitors. Proteases are enzymes that cleave peptide bonds in proteins, and their activity is tightly regulated in healthy cells. When this regulation goes awry, it can contribute to a variety of diseases. Protease inhibitors are designed to block the activity of these enzymes and are categorized based on their target and mechanism of action.

Within this landscape, this compound is distinguished by its specificity for caspase-2. medchemexpress.comscbt.com While other caspase inhibitors exist, such as Z-DEVD-FMK for caspase-3 and Z-IETD-fmk for caspase-8, this compound allows for the targeted investigation of caspase-2's role in cellular processes. medchemexpress.comnih.gov For instance, studies have utilized this compound to demonstrate the involvement of caspase-2 in apoptosis induced by various stimuli, such as lovastatin (B1675250) and doxorubicin (B1662922). medchemexpress.com It has also been instrumental in showing that caspase-2 can act upstream of the mitochondria to trigger the release of cytochrome c, a key event in the intrinsic apoptotic pathway. bpsbioscience.com

It is important to note that while this compound is highly selective for caspase-2, some research indicates it may also inhibit other caspases, such as caspase-3 and -7, at higher concentrations. bpsbioscience.com This highlights the need for careful experimental design and interpretation of results when using any chemical inhibitor.

Historical Perspectives on the Development and Initial Characterization of Peptidyl Fluoromethyl Ketones

The development of peptidyl fluoromethyl ketones (PFMKs) as protease inhibitors has a rich history. The concept of using these compounds as effective serine protease inhibitors was first proposed in the late 1960s. rsc.org The initial syntheses of fluoromethyl ketones (FMKs) were reported in the mid-1980s by several independent research groups. rsc.orgmdpi.com

PFMKs were developed as an alternative to the more reactive peptidyl chloromethyl ketones (CMKs). mdpi.com While effective, CMKs often suffered from a lack of selectivity due to their high reactivity with various nucleophiles. mdpi.com PFMKs, being less reactive, offered the potential for greater specificity. fao.org The fluoromethyl ketone group acts as a "warhead," forming a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition. ontosight.aiontosight.ai

The design of PFMKs is based on mimicking the natural substrate of the target protease. rsc.org The peptide backbone of the inhibitor is tailored to fit into the active site of a specific protease, making them excellent tools for target-based inhibition. rsc.org This principle was applied in the design of this compound, where the peptide sequence Val-Asp-Val-Ala-Asp was chosen to specifically target caspase-2. The development of these specific inhibitors has been a significant advancement, allowing for a more nuanced understanding of the individual roles of different proteases in complex biological systems.

Detailed Research Findings

This compound has been instrumental in a multitude of studies aimed at understanding the specific functions of caspase-2. Research has shown that this compound can effectively attenuate apoptosis induced by various stimuli. For example, it has been demonstrated to reduce cell death in endothelial cells exposed to oxyhemoglobin and to block apoptosis in Jurkat T-lymphocytes treated with etoposide (B1684455). bpsbioscience.com In the latter case, the use of this compound helped to establish that caspase-2 acts upstream of mitochondria, promoting the release of cytochrome c. bpsbioscience.com

Furthermore, studies have shown that this compound can inhibit the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases, thereby preventing a critical step in the apoptotic cascade. bpsbioscience.com Research on SH-SY5Y neuroblastoma cells revealed that this compound could inhibit cell death induced by thapsigargin, a compound that causes stress in the endoplasmic reticulum, implicating caspase-2 in this particular cell death pathway. nih.gov

Cell Line/Model Inducing Stimulus Effect of this compound Key Finding Citation
Endothelial CellsOxyhemoglobinAttenuates apoptosis and PARP cleavageCaspase-2 is involved in oxyhemoglobin-induced apoptosis. bpsbioscience.com
Jurkat T-lymphocytesEtoposidePrevents cytochrome c releaseCaspase-2 acts upstream of mitochondria in etoposide-induced apoptosis. bpsbioscience.com
HMEC-1 CellsThrombinInhibits Rho-kinase activityCaspase-2 may have roles beyond apoptosis, influencing other signaling pathways. medchemexpress.com
SH-SY5Y Neuroblastoma CellsThapsigargin (ER Stress)Inhibits cell deathCaspase-2 is involved in endoplasmic reticulum stress-mediated apoptosis. nih.gov
DKO MEFsBrefeldin A (ER Stress)Blocks BID cleavageCaspase-2 is responsible for BID activation in response to ER stress. nih.gov

Properties

Molecular Formula

C32H46N5O11F

Molecular Weight

695.73

Synonyms

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

Origin of Product

United States

Mechanistic Research on Z Vdvad Fmk Caspase Interaction

Molecular Basis of Irreversible Caspase Inhibition by Z-VDVAD-FMK

This compound functions as an irreversible inhibitor of specific caspases, a property conferred by the covalent interaction between the inhibitor and the enzyme's active site. bpsbioscience.comtocris.comhellobio.com This permanent inactivation is a result of the coordinated action of its peptide sequence and its reactive fluoromethyl ketone group.

Peptidyl fluoromethyl ketones (FMKs) are designed as substrate-competitive inhibitors. mdpi.com The peptide portion of the inhibitor, in this case, Val-Asp-Val-Ala-Asp, mimics the natural substrate recognition sequence for the target caspase, guiding the inhibitor to the enzyme's active site. ontosight.aiscbt.com Once positioned, the inhibitor forms a covalent bond with the nucleophilic cysteine residue within the caspase's catalytic site. scbt.comscbt.com This reaction leads to the formation of a stable thioether linkage, which permanently alters the enzyme's conformation and blocks its proteolytic activity. scbt.comnih.govresearchgate.net This mechanism of covalent modification is a characteristic feature of irreversible peptide-based caspase inhibitors. ontosight.aiontosight.ai

The key to the irreversible inhibition lies in the fluoromethyl ketone (FMK) functional group attached to the C-terminus of the peptide. This FMK group acts as an electrophilic "warhead." mdpi.com The presence of the fluorine atom increases the electrophilicity of the adjacent ketone's carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site cysteine. nih.gov Mono-fluoromethyl ketones, such as this compound, are known to be effective irreversible inhibitors of cysteine proteases. nih.gov The interaction results in the formation of a stable hemithioketal, which then leads to the irreversible thioether adduct, effectively inactivating the enzyme. nih.gov This targeted reactivity makes FMK-derivatized peptides potent tools for studying caspase function. mdpi.com

Covalent Binding to Catalytic Site Cysteine Residues

Enzyme Specificity and Selectivity Profiling

While sharing a general mechanism with other peptide-based caspase inhibitors, this compound exhibits a distinct selectivity profile, primarily targeting an initiator caspase.

This compound is recognized principally as a potent and specific inhibitor of Caspase-2. bpsbioscience.comtocris.commedchemexpress.com Caspase-2 is considered an initiator caspase, playing a role upstream in certain apoptotic signaling pathways. scbt.com Research has demonstrated that this compound can effectively block Caspase-2 activity, thereby preventing downstream apoptotic events such as the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation. bpsbioscience.comtocris.comhellobio.com Its use in studies has been instrumental in elucidating the specific role of Caspase-2 in apoptosis induced by various stimuli, such as etoposide (B1684455) and oxyhemoglobin. bpsbioscience.com

Although its primary target is Caspase-2, research indicates that this compound also exerts inhibitory effects on other caspases, particularly the effector caspases-3 and -7. bpsbioscience.com Studies have shown that in addition to inhibiting Caspase-2, this compound can significantly reduce the activity of Caspase-3. bpsbioscience.comhellobio.com Effector caspases like Caspase-3 and -7 are responsible for cleaving key cellular substrates, leading to the morphological changes associated with apoptosis. The ability of this compound to modulate these downstream caspases highlights a degree of broader activity beyond its primary target.

A comparison with pan-caspase inhibitors, such as Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone), further clarifies the selectivity of this compound. ontosight.ai Z-VAD-FMK is a broad-spectrum inhibitor that effectively blocks the activity of a wide range of caspases, including caspases-1, -3, -4, -5, -7, -8, and -9. ontosight.aiinvivogen.comalab.com.pl It is widely used to determine if a cellular process is caspase-dependent. promega.comnih.gov

However, a notable exception to the broad activity of Z-VAD-FMK is its relative ineffectiveness against Caspase-2. invivogen.comalab.com.pldsmc.or.kr Some studies report that significantly higher concentrations of Z-VAD-FMK are required to inhibit Caspase-2 compared to other caspases. dsmc.or.kr This makes this compound a more selective tool for investigating Caspase-2-specific pathways, whereas Z-VAD-FMK is suited for general inhibition of apoptosis by targeting multiple caspases simultaneously. nih.govaacrjournals.org

Interactive Data Table: Comparison of Caspase Inhibitor Specificity

InhibitorPrimary Target(s)Other Affected CaspasesGeneral ClassificationKey Mechanistic Feature
This compound Caspase-2 bpsbioscience.commedchemexpress.comCaspase-3, Caspase-7 bpsbioscience.comSelective Caspase-2 InhibitorIrreversible covalent binding to catalytic cysteine scbt.comscbt.com
Z-VAD-FMK Caspase-1, -3, -4, -5, -7, -8, -9 ontosight.aiinvivogen.comBroad range, excluding Caspase-2 invivogen.comalab.com.pldsmc.or.krPan-Caspase InhibitorIrreversible covalent binding to catalytic cysteine ontosight.aipromega.com
Z-DEVD-FMK Caspase-3 bpsbioscience.comapexbt.comCaspase-6, -7, -8, -10 apexbt.comSelective Caspase-3 InhibitorIrreversible covalent binding to catalytic cysteine apexbt.com

Investigation of Off-Target Interactions in Experimental Systems

While this compound is recognized as a specific inhibitor of caspase-2, research has revealed that it, along with the structurally similar and widely used pan-caspase inhibitor Z-VAD-FMK, can interact with and inhibit other proteins, leading to off-target effects. medchemexpress.combpsbioscience.cominvivogen.comnih.gov These interactions are crucial to consider when interpreting experimental results that rely on these inhibitors to specifically block caspase-mediated pathways. The fluoromethylketone (FMK) moiety, common to these inhibitors, is designed to form an irreversible covalent bond with the active site cysteine of caspases, but its reactivity is not exclusively limited to this enzyme family. ebi.ac.ukscbt.com

Inhibition of Other Cysteine Proteases

A significant area of off-target activity for FMK-based peptide inhibitors is their interaction with other families of cysteine proteases, such as cathepsins and calpains. nih.govaacrjournals.org Studies have reported that Z-VAD-FMK can inhibit cathepsin B, cathepsin H, and calpains in vitro. ebi.ac.ukaacrjournals.org The concentration of the inhibitor often plays a critical role in its specificity. For instance, while Z-VAD-FMK may act as a specific caspase inhibitor at a concentration of 10 µM, at higher concentrations (50–100 µM) it can also effectively abolish the activity of lysosomal cysteine proteases like cathepsins B and L. plos.org This lack of specificity at higher, often-used experimental concentrations can complicate the attribution of observed cellular effects solely to caspase inhibition. nih.gov In studies on neuronal apoptosis, Z-VAD-FMK attenuated apoptotic death, whereas Z-FA-FMK, a cathepsin B inhibitor, did not, suggesting that in that specific context, the primary effect was due to caspase inhibition. nih.gov

Interaction with Non-Protease Enzymes and Cellular Pathways

Beyond other proteases, Z-VAD-FMK has been identified to have significant off-target effects on enzymes involved in fundamental cellular processes. One of the most prominent is the inhibition of Peptide:N-glycanase (NGLY1, also known as PNGase), an enzyme critical for the endoplasmic reticulum-associated degradation (ERAD) pathway. ebi.ac.uktandfonline.comreading.ac.uknih.gov NGLY1 removes N-linked glycans from misfolded glycoproteins, preparing them for degradation. tandfonline.comreading.ac.uk

Pharmacological inhibition of NGLY1 by Z-VAD-FMK has been shown to induce autophagy in multiple cell lines. reading.ac.uknih.gov This effect is independent of its caspase-inhibiting function. Studies using siRNA-mediated knockdown of NGLY1 produced a similar autophagic response, confirming the link. reading.ac.uknih.gov Interestingly, this induction of autophagy does not appear to be a result of ER stress or changes in intracellular calcium signaling. reading.ac.uknih.gov The use of an alternative pan-caspase inhibitor, Q-VD-OPh, which does not inhibit NGLY1, did not induce autophagy, highlighting that this is a specific off-target effect of Z-VAD-FMK. reading.ac.uknih.gov In macrophages, the induction of autophagy and non-apoptotic cell death by Z-VAD-FMK is a complex process potentially involving the inhibition of caspase-8, leading to the stabilization of RIP1, as well as the inhibition of NGLY1. tandfonline.comresearchgate.net

Other reported off-target activities include the inhibition of Rho-kinase by this compound in human microvascular endothelial cells (HMEC-1). medchemexpress.com Furthermore, Z-VAD-FMK has been reported to inhibit viral proteases such as the rhinovirus picornain 2A and SARS-CoV-2 Mpro. ebi.ac.uknih.gov

These findings underscore the importance of validating results obtained with this compound and related compounds using multiple approaches, such as genetic knockdowns or alternative inhibitors free from known off-target effects, to ensure that the observed phenomena are correctly attributed to the inhibition of the intended caspase target.

Table 1: Summary of Investigated Off-Target Interactions of this compound and Related Compounds

Inhibitor Off-Target(s) Experimental System Finding Citation(s)
This compound Rho-kinase HMEC-1 cells This compound (2 μM) inhibited Thrombin-stimulated Rho-kinase activity. medchemexpress.com
This compound Caspase-3, Caspase-7 In vitro The inhibitor, while targeting caspase-2, also inhibits caspases-3 and -7. bpsbioscience.com
Z-VAD-FMK Cathepsin B, Calpain In vitro The pan-caspase inhibitor can also inhibit other cysteine proteases. aacrjournals.org
Z-VAD-FMK Cathepsin B, Cathepsin H In vitro Reported to inhibit purified cathepsins. ebi.ac.uk
Z-VAD-FMK Peptide:N-glycanase (NGLY1/PNGase) In vitro / Macrophages Binds and inhibits NGLY1, which may lead to ER stress and necrosis. tandfonline.com
Z-VAD-FMK Peptide:N-glycanase (NGLY1) HEK 293 cells Inhibition of NGLY1 induces cellular autophagy, an effect not seen with the caspase inhibitor Q-VD-OPh. reading.ac.uknih.gov
Z-VAD-FMK Rhinovirus picornain 2A In vitro Reported to inhibit the viral protease. ebi.ac.uk

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation / Trivial Name
benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone Z-VAD-FMK
benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone This compound
benzyloxycarbonyl-Phe-Ala-fluoromethylketone Z-FA-FMK
Quinoline-Val-Asp(OMe)-CH2-O-Ph Q-VD-OPh

Z Vdvad Fmk in Apoptosis Research: Pathways and Modulation

Inhibition of Caspase-Dependent Apoptosis Mechanisms

Z-VDVAD-FMK's primary role in apoptosis research is its ability to inhibit caspase-dependent cell death. Caspases are a family of proteases that act in a cascade, with initiator caspases activating effector caspases, which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Blocking Upstream Initiator Caspase Activation

Caspase-2 is considered an initiator caspase, meaning it can initiate the apoptotic cascade. scbt.com this compound specifically targets and inhibits caspase-2, thereby blocking the initiation of apoptosis at an early stage. bpsbioscience.commedchemexpress.com For instance, in studies involving GTP-depletion induced apoptosis in insulin-secreting cells, this compound was shown to restore cell viability by inhibiting caspase-2, which was identified as the major initiator in this process. oup.com This specific inhibition helps to delineate the role of caspase-2 in initiating apoptosis in response to various cellular stresses like DNA damage or metabolic perturbations. scbt.com

Attenuation of Downstream Effector Caspase Processing

The activation of initiator caspases leads to the proteolytic processing and activation of downstream effector caspases, such as caspase-3 and caspase-7. bpsbioscience.com By blocking the upstream initiator caspase-2, this compound can attenuate the activation of these effector caspases. bpsbioscience.com Research has shown that this compound can also directly inhibit caspases-3 and -7. bpsbioscience.com In studies on HIT-T15 cells, the caspase-2 inhibitor this compound was found to abrogate caspase-3 activity, indicating that caspase-2 activation leads to caspase-3 activation in that model. oup.com This demonstrates the hierarchical nature of the caspase cascade and the role of this compound in disrupting it.

Modulation of Pro-Apoptotic Protein Cleavage (e.g., PARP)

A key substrate for effector caspases is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspases is a well-established hallmark of apoptosis. nih.gov this compound has been shown to attenuate the cleavage of PARP in various cell types undergoing apoptosis. bpsbioscience.com For example, in endothelial cells exposed to oxyhemoglobin, this compound significantly reduced the proteolytic cleavage of PARP. bpsbioscience.com However, it is important to note that in some instances, PARP cleavage can occur through caspase-independent mechanisms, and this compound may not inhibit this type of cleavage. nih.gov In some experimental settings, while this compound inhibited PARP cleavage, it did not prevent cell death, suggesting the activation of alternative cell death pathways. researchgate.net

Impact on Mitochondrial Permeabilization and Cytochrome c Release

The mitochondrial pathway is a major route for apoptosis induction. A critical event in this pathway is the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. Research has indicated that caspase-2 can act upstream of the mitochondria to promote cytochrome c release. bpsbioscience.com In Jurkat T-lymphocytes treated with etoposide (B1684455), the inhibition of caspase-2 by this compound was shown to make the cells resistant to cytochrome c release. bpsbioscience.com This suggests that this compound can prevent a key mitochondrial event in apoptosis by blocking an upstream caspase. However, in some contexts, the release of cytochrome c can be caspase-independent, and in such cases, this compound may not prevent it. aacrjournals.org

Differential Effects on Apoptotic Morphology and DNA Fragmentation

The morphological hallmarks of apoptosis include cell shrinkage, membrane blebbing, and chromatin condensation. DNA fragmentation is another key biochemical feature. The use of this compound has revealed differential effects on these apoptotic characteristics. In some studies, co-treatment with this compound prevented many of the morphological features of apoptosis but did not prevent other events like the loss of mitochondrial membrane potential and phosphatidylserine (B164497) exposure. medchemexpress.com Furthermore, while this compound has been shown to significantly reduce DNA fragmentation in certain models, in others, its effect is more modest. medchemexpress.comaacrjournals.org For example, in lovastatin-induced apoptosis, this compound significantly reduced the loss of DNA. medchemexpress.com In contrast, in irofulven-treated prostate cancer cells, the inhibition of DNA fragmentation by this compound was less pronounced compared to inhibitors of other caspases. aacrjournals.org This variability highlights the complexity of apoptotic pathways and the cell-type-specific roles of different caspases.

Investigating Cell Fate Beyond Apoptosis in the Presence of Caspase-2 Inhibition

Table of Research Findings on this compound

Cell Type/Model Inducer of Apoptosis Effect of this compound Reference
Endothelial Cells Oxyhemoglobin Attenuated cleavage of PARP and apoptosis. bpsbioscience.com bpsbioscience.com
Jurkat T-lymphocytes Etoposide Refractory to cytochrome c release. bpsbioscience.com bpsbioscience.com
HIT-T15 (Insulin-secreting) Cells GTP-depletion Restored cell viability by inhibiting caspase-2. oup.com oup.com
Cardiac Cells Lovastatin (B1675250) Reduced lovastatin-induced apoptosis and DNA loss. medchemexpress.com medchemexpress.com
Prostate Cancer Cells Irofulven Modest inhibition of DNA fragmentation. aacrjournals.org aacrjournals.org

Table of Compound Names

Compound Name
Ac-DEVD-CHO
Ac-DEVD-pNA
Ac-IETD-pNA
Ac-LEHD-cmk
Ac-LEHD-pNA
Ac-YVAD-cmk
AHPN
Apopain
Apoptosome
Bax
Bcl-2
Bcl-xL
Bid
Boc-D-fmk
Calpain
Caspase-1
Caspase-2
Caspase-3
Caspase-4
Caspase-5
Caspase-6
Caspase-7
Caspase-8
Caspase-9
Caspase-10
Caspase-11
Cathepsin B
Cathepsin D
Cathepsin L
cFLIP
CrmA
Cycloheximide
Cytochrome c
Daunorubicin
DEVD-CHO
DEVD-fmk
Doxorubicin (B1662922)
Etoposide
Fas
Fe65
Gzm A
Gzm B
Irofulven
Lovastatin
Mcl-1
Mycophenolic acid
Necrostatin-1
Nedd2
PARP
PARP-1
RAIDD
Resveratrol
Rho-kinase
RIP1
ROCK-II
Thrombin
Thymoquinone
TNF-alpha
Transforming growth factor beta1 (TGF-beta1)
TRPC1
YVAD-cmk
Z-DEVD-FMK
Z-FA-FMK
Z-IETD-fmk
Z-LEHD-fmk
Z-VAD-FMK

Exploration of Necroptotic Processes

The pan-caspase inhibitor this compound (Z-VAD-FMK) is a critical tool for studying programmed cell death. While it is primarily known for blocking apoptosis by inhibiting caspases, its application has unveiled its capacity to trigger an alternative, caspase-independent form of regulated necrosis known as necroptosis. invivogen.comnih.gov This process is typically regulated by a signaling pathway involving key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govfrontiersin.org

The mechanism often begins with the inhibition of caspase-8. nih.govfrontiersin.org In many cellular contexts, active caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby preventing the necroptotic cascade. When caspase-8 is inhibited by Z-VAD-FMK, this suppression is lifted, allowing for the formation of a signaling complex called the necrosome. thieme-connect.comnih.gov This complex, containing phosphorylated RIPK1 and RIPK3, subsequently activates MLKL, which oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. thieme-connect.com

Research has demonstrated that treating various cell types with Z-VAD-FMK, often in combination with stimuli like Tumor Necrosis Factor-alpha (TNF-α), effectively switches the cell death pathway from apoptosis to necroptosis. tandfonline.comnih.gov For instance, in nucleus pulposus cells under compression, treatment with Z-VAD-FMK to block apoptosis resulted in an enhanced expression of key necroptotic markers, including RIPK1, pRIPK1, RIPK3, pRIPK3, and MLKL, indicating a shift towards necroptotic cell death. nih.gov Similarly, studies in macrophages have shown that Z-VAD-FMK can induce necroptosis, a process that has been observed to alleviate lipopolysaccharide (LPS)-induced endotoxic shock. nih.govfrontiersin.orgnih.gov

Interestingly, the role of RIPK1 in Z-VAD-FMK-induced necroptosis is not universal across all cell types. While many models show a dependence on RIPK1, some studies have revealed a RIPK1-independent pathway. tandfonline.comnih.gov In L929 and HT-22 cells, necroptosis induced by TNF-α and Z-VAD-FMK could still proceed even after RIPK1 was knocked down. nih.gov This suggests the involvement of other proteins, such as TNF Receptor-Associated Death Domain (TRADD), which can mediate the formation of the necrosome in the absence of RIPK1. nih.gov

Table 1: Research Findings on this compound and Necroptosis

Cell TypeStimulus/ConditionKey FindingsReference
Macrophages (J774A.1, RAW264.7, primary)Z-VAD-FMKInduces necrotic cell death dependent on RIPK1 expression. tandfonline.com
MacrophagesLPS + Z-VAD-FMKInduces macrophage necroptosis, alleviating endotoxic shock. nih.govnih.gov
L929 and HT-22 cellsTNF-α + Z-VAD-FMKNecroptosis can occur independently of RIPK1, mediated by TRADD. nih.gov
Nucleus Pulposus (NP) cellsCompression + Z-VAD-FMKBlockage of apoptosis leads to a partial conversion to necroptosis, with increased expression of RIPK1, RIPK3, and MLKL. nih.gov
Photoreceptor cellsRetinal Detachment + Z-VAD-FMKSwitches apoptotic response to necroptosis by inhibiting caspases and promoting RIP1 phosphorylation. arvojournals.org

Analysis of Autophagic Cell Death Pathways

In addition to necroptosis, Z-VAD-FMK has been instrumental in exploring the complex pathways of autophagy and autophagic cell death. Autophagy is a cellular process involving the degradation of cytosolic components via the lysosome. While it is often a survival mechanism, under certain conditions, it can lead to cell death. The use of Z-VAD-FMK has revealed a significant interplay between apoptosis and autophagy. When apoptosis is blocked by Z-VAD-FMK, an increase in autophagy is often observed, suggesting it can function as an alternative pathway for cell demise. researchgate.netnih.govaacrjournals.org

The induction of autophagy by Z-VAD-FMK is characterized by established molecular markers, such as the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the formation of visible LC3 puncta within the cell. arvojournals.orgresearchgate.netnih.gov Studies in macrophages infected with Ectromelia virus showed that treatment with Z-VAD-FMK significantly increased the LC3-II/β-actin ratio and the number of LC3 puncta per cell, indicating an upregulation of autophagy when the apoptotic pathway was inhibited. researchgate.netnih.gov

However, the role of Z-VAD-FMK in autophagy is multifaceted. Some research indicates that while Z-VAD-FMK increases the formation of autophagosomes, it can simultaneously impair a later stage of the process known as autophagic flux—the complete cycle of autophagy from vesicle formation to substrate degradation. nih.govnih.govphysiology.org This impairment can be caused by the inhibition of lysosomal enzymes like cathepsin B and calpain, leading to the accumulation of autophagic substrates such as p62/SQSTM1 along with LC3-II. nih.gov This blockage of autophagosome clearance suggests a lysosomal dysfunction induced by the inhibitor. nih.gov

Furthermore, the induction of autophagy by Z-VAD-FMK may not solely be a consequence of caspase inhibition. Research has shown that Z-VAD-FMK can act as an off-target inhibitor of peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). reading.ac.uk Inhibition of NGLY1 has been shown to induce autophagy, complicating the interpretation of results in studies using Z-VAD-FMK to link caspase activity to autophagy. reading.ac.uk The context of Z-VAD-FMK's effect is crucial, as it has been implicated in both promoting cell survival through autophagy and driving autophagic cell death, a form of programmed cell death distinct from apoptosis. aacrjournals.orgmdpi.comnih.gov In L929 fibrosarcoma cells, for instance, Z-VAD-FMK treatment leads to a form of cell death that requires autophagy. nih.gov

Table 2: Research Findings on this compound and Autophagy

Cell Type/ModelStimulus/ConditionKey FindingsReference
Macrophages (RAW 264.7)ECTV-MOS infection + Z-VAD-FMKInhibition of apoptosis increases autophagy (increased LC3-II expression and punctate accumulation). researchgate.netnih.gov
Renal Tubular Epithelial Cells (RTEC)Cisplatin + Z-VAD-FMKBlocks cleavage of autophagy proteins but impairs autophagic flux by inhibiting cathepsin B and calpain, leading to accumulation of LC3-II and p62. nih.govphysiology.org
HEK 293 cellsZ-VAD-FMKInduces autophagy via off-target inhibition of NGLY1, independent of ER stress or ROS induction. reading.ac.uk
L929 fibrosarcoma cellsZ-VAD-FMKInduces autophagic cell death, which requires inhibition of both caspase-8 and a calpain-like protease. nih.gov
Photoreceptor cellsRetinal Detachment + Z-VAD-FMKNecroptosis induced by Z-VAD-FMK is accompanied by the activation of autophagy, evidenced by LC-3(II) induction. arvojournals.org

Applications of Z Vdvad Fmk in Cellular and Molecular Biology Research

Investigation of Programmed Cell Death in Diverse Cellular Models

Z-VDVAD-FMK has been instrumental in elucidating the mechanisms of apoptosis across a spectrum of cellular models, from established cell lines to primary cell cultures and even non-mammalian systems. Its application has provided significant insights into how different cell types initiate and execute programmed cell death.

Mammalian Cell Lines (e.g., Jurkat, THP-1, HL60, Hepa1-6, N27, RAW 264.7)

In numerous studies involving mammalian cell lines, this compound has been employed to block apoptotic pathways and identify the specific caspases involved.

Jurkat Cells: In the human T-cell leukemia line Jurkat, this compound has been shown to prevent apoptosis induced by agents like doxorubicin (B1662922) and Fas ligand. medchemexpress.comnih.govnih.gov For instance, it was observed that while doxorubicin treatment activates a host of caspases including -2, -3, -4, -6, -7, -8, -9, and -10, the broad-spectrum caspase inhibitor Z-VAD-FMK could prevent all morphological and biochemical features of apoptosis, as well as cell death. nih.gov This suggests a central role for a Z-VAD-sensitive caspase in mediating doxorubicin-induced apoptosis in these cells. nih.gov Furthermore, this compound was found to inhibit the activation of caspase-2, -3, -7, and -8 in Jurkat cells undergoing Fas-induced apoptosis. nih.gov In studies with the apoptosis-inducing agent 2-chloro-2'-deoxyadenosine (2CdA), Z-VAD-fmk was used to demonstrate that while caspase inhibition could delay cell death, the cells would eventually undergo apoptosis upon removal of the inhibitor. researchgate.net

THP-1 Cells: In the human monocytic cell line THP-1, this compound has been utilized to investigate cell death pathways induced by various stimuli. It effectively inhibits apoptosis and the processing of caspase-3 (CPP32) in these cells. selleckchem.combiocrick.com Research on triglyceride-induced macrophage cell death demonstrated that this compound could inhibit this process in a dose-dependent manner, highlighting the involvement of caspase-2. nih.gov

HL60 Cells: In the human promyelocytic leukemia cell line HL-60, this compound has been used to block apoptosis induced by agents like camptothecin. selleckchem.com Studies have shown that pretreatment with Z-VAD-FMK effectively prevents the activation of serine proteases that are typically engaged during apoptosis, indicating that caspase activation is an upstream event. tandfonline.comnih.gov

RAW 264.7 Cells: In the murine macrophage-like cell line RAW 264.7, the pan-caspase inhibitor Z-VAD-fmk was found to induce a form of non-apoptotic cell death, specifically autophagy and necrosis. tandfonline.comnih.gov This effect was linked to the differential expression of receptor-interacting protein 1 (RIP1), which is abundantly expressed in these macrophages. tandfonline.comnih.gov

The following table summarizes the applications of this compound in various mammalian cell lines:

Cell LineCell TypeInducing Agent/ConditionObserved Effect of this compoundReference
JurkatHuman T-cell leukemiaDoxorubicinPrevented nuclear apoptosis but not overall cell death. medchemexpress.com Blocked activation of multiple caspases and all features of apoptosis. nih.gov medchemexpress.comnih.gov
THP-1Human monocyticTriglyceridesInhibited triglyceride-induced macrophage cell death in a dose-dependent manner. nih.gov nih.gov
HL60Human promyelocytic leukemiaCamptothecinAbolished apoptotic morphology and blocked DNA fragmentation. selleckchem.com Markedly diminished activation of serine protease sites. tandfonline.com selleckchem.comtandfonline.com
RAW 264.7Murine macrophage-likeZ-VAD-fmk itselfInduced autophagy and necrotic cell death. tandfonline.comnih.gov tandfonline.comnih.gov

Primary Cell Cultures (e.g., Neuronal Cells, Endothelial Cells, Granulosa Cells, Platelets, Macrophages, Retinal Ganglion Cells, Embryonic Stem Cells)

This compound has also been pivotal in studying apoptosis in primary cells, which often provide a more physiologically relevant model than immortalized cell lines.

Neuronal Cells: In primary cortical neurons deprived of serum, this compound was shown to be a key inhibitor of apoptosis. nih.govhellobio.com Its application demonstrated that caspase-2 acts as an early checkpoint, controlling mitochondrial membrane permeabilization and subsequent apoptotic events. nih.gov Furthermore, in a model of cadmium-induced apoptosis in primary rat cerebral cortical neurons, the pan-caspase inhibitor Z-VAD-fmk partially prevented cell death, indicating a caspase-dependent mechanism. plos.org Studies on radiation-induced neuronal cell death also showed that Z-VAD-fmk could reduce the number of apoptotic cells in the hypoglossal nucleus. spandidos-publications.com

Endothelial Cells: Research on oxyhemoglobin-induced apoptosis in bovine brain microvessel endothelial cells revealed that this compound significantly reduced cell detachment, caspase activities, and DNA fragmentation. bpsbioscience.com This highlights the protective potential of inhibiting caspase-2 in endothelial cell injury. bpsbioscience.com

Platelets: Although anucleated, platelets undergo a process resembling apoptosis. Studies have shown that caspase inhibitors can affect platelet survival and function. nih.govnih.govresearchgate.net While one study using the caspase-3 inhibitor Z-DEVD-FMK showed increased functionality and survival of stored platelets nih.govnih.govresearchgate.net, another indicated that the pan-caspase inhibitor Z-VAD-fmk could prevent thrombocytopenia induced by anti-platelet antibodies in mice. nih.gov

Macrophages: In primary mouse peritoneal macrophages, the pan-caspase inhibitor Z-VAD-fmk was shown to induce non-apoptotic cell death, particularly after priming with interferon-gamma (IFN-γ). nih.govresearchgate.net This effect was dependent on the expression of RIP1. nih.gov

Retinal Ganglion Cells (RGCs): In models of optic nerve injury, this compound has demonstrated significant neuroprotective effects on RGCs. frontiersin.orgnih.govarvojournals.org Treatment with this compound suppressed the activation of cleaved caspase-2 and protected a substantial percentage of RGCs from death following optic nerve crush. nih.govarvojournals.org However, this protection of the cell body did not translate into significant axon regeneration. frontiersin.orgnih.gov

The following table summarizes the use of this compound in various primary cell cultures:

Primary Cell TypeModel/ConditionObserved Effect of this compoundReference
Neuronal CellsSerum deprivationAbolished Bax changes, mitochondrial permeabilization, and subsequent apoptotic events. nih.gov nih.gov
Endothelial CellsOxyhemoglobin-induced apoptosisAttenuated cleavage of PARP and apoptosis. bpsbioscience.com bpsbioscience.com
Granulosa CellsEtoposide-induced apoptosisProtected cells from etoposide-induced cell death. nih.gov nih.gov
Retinal Ganglion CellsOptic nerve crushProtected up to 60% of RGCs from death by suppressing cleaved caspase-2 activation. nih.gov nih.gov
MacrophagesIFN-γ primingInduced non-apoptotic cell death. nih.govresearchgate.net nih.govresearchgate.net

Non-Mammalian Model Systems (e.g., S2 cells)

The utility of this compound extends beyond mammalian systems. In Drosophila S2 cells, Z-VAD-FMK has been shown to inhibit cell death following apoptosis induced by dsRNA targeting the dSMN gene, increasing the survival of transfected cells. selleckchem.com This demonstrates the conservation of certain apoptotic pathways across different species and the broad applicability of this inhibitor.

Elucidation of Caspase Cascade Dynamics

This compound is a crucial reagent for mapping the sequential activation of caspases, a hallmark of the apoptotic process. By selectively inhibiting specific caspases, researchers can delineate their position and function within the proteolytic cascade.

Sequential Activation of Caspases in Induced Cell Death

Studies using this compound and other caspase inhibitors have helped to establish the hierarchical relationship between different caspases. For example, in doxorubicin-treated Jurkat cells, the use of various inhibitors, including Z-IETD-fmk (caspase-8 inhibitor) and Z-LEHD-fmk (caspase-9 inhibitor), allowed for the elucidation of the caspase activation sequence. nih.gov It was found that inhibiting caspase-9 activity blocked the activation of all other studied caspases. nih.gov In another study on HL-60 cells, the use of Z-VAD-FMK demonstrated that caspase activation is an upstream event required for the subsequent activation of certain serine proteases, which also contribute to the apoptotic phenotype. tandfonline.comnih.gov Research in human colon carcinoma cell lines treated with Saikosaponin a revealed a sequential activation of caspase-2 followed by caspase-8. nih.gov Inhibition of caspase-2 with this compound suppressed the activation of caspase-8, but inhibiting caspase-8 did not prevent caspase-2 activation, placing caspase-2 upstream in this specific pathway. nih.gov

Caspase-2 as an Initiator Caspase in Specific Apoptotic Pathways

Caspase-2 is classified as an initiator caspase, meaning it is activated early in response to apoptotic stimuli and is responsible for initiating the caspase cascade. frontiersin.orgwikipedia.orgoup.com this compound, by specifically targeting caspase-2, has been instrumental in confirming this role in various contexts. bpsbioscience.comfrontiersin.org For instance, in serum-deprived primary neurons, the ability of this compound to block apoptosis pointed to caspase-2 as the apical caspase in this cell death pathway. nih.gov Similarly, in studies of retinal ganglion cell death after optic nerve injury, the protective effect of this compound underscored the critical role of caspase-2 in initiating apoptosis in these neurons. frontiersin.orgnih.gov Research has also shown that caspase-2 can be activated through the formation of a protein complex known as the PIDDosome in response to certain types of cellular stress, such as DNA damage. nih.gov However, in other scenarios, like pore-forming toxin-mediated apoptosis, caspase-2 activation can occur independently of the PIDDosome. nih.govnih.gov In triglyceride-induced macrophage cell death, caspase-2 was found to be upstream of caspase-1, and its inhibition with this compound led to a decrease in caspase-1 activity. nih.gov This demonstrates that caspase-2 can initiate distinct caspase cascades depending on the cellular context and the nature of the apoptotic stimulus.

Role in Research on Inflammatory Processes and Immune Responses

This compound is instrumental in dissecting the role of caspase-2 within the complex network of inflammatory signaling. While broad-spectrum caspase inhibitors are widely used, the specific inhibition of caspase-2 by this compound allows researchers to delineate its unique contributions to inflammation and immune cell function.

The inflammasome is a multi-protein complex critical for innate immunity, responsible for the activation of inflammatory caspases. Research indicates that caspase-2 can act upstream of the canonical inflammasome pathway. In studies on macrophage cell death induced by triglycerides, caspase-2 was found to be associated with the activation of caspase-1, the primary enzyme in the inflammasome complex. bmbreports.org The application of this compound in this model demonstrated a dose-dependent decrease in both caspase-1 activity and the levels of cleaved, active caspase-1. bmbreports.org This finding suggests that this compound modulates inflammasome function by inhibiting caspase-2, thereby preventing the subsequent activation of caspase-1. bmbreports.org

The activation of inflammatory caspases by the inflammasome directly leads to the processing and release of pro-inflammatory cytokines. Research has established a connection between caspase-2 and the secretion of key cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). bmbreports.org Studies in macrophages have suggested that activated caspase-2 can mediate the activation of caspase-8 and the subsequent secretion of TNF-α. bmbreports.org Furthermore, because caspase-2 can promote the activation of caspase-1, its inhibition by this compound is linked to a reduction in IL-1β secretion. bmbreports.org These findings highlight the utility of this compound in studying the upstream regulation of inflammatory cytokine cascades.

While broad-spectrum caspase inhibitors like Z-VAD-FMK have been shown to attenuate allergic airway inflammation and reduce mortality in models of endotoxic shock, the specific role of caspase-2 inhibition by this compound in these contexts is less defined in the scientific literature. nih.govnih.gov The established research primarily focuses on the effects of inhibiting effector caspases or the central inflammatory caspase-1. Therefore, the precise contribution of caspase-2 to the pathophysiology of allergic inflammation and endotoxic shock remains an area for further investigation.

Influence on Cytokine Production and Release

Exploratory Research in Disease Models

This compound has been employed in various disease models to explore the therapeutic potential of targeting caspase-2. These investigations span the fields of oncology and neurology, where apoptosis and cellular stress are central to disease progression.

In cancer research, this compound is used to clarify the role of caspase-2 in apoptosis induced by chemotherapeutic agents and to investigate mechanisms of drug resistance.

Chemotherapy Resistance: In colon carcinoma cell lines, this compound was observed to have a suppressive effect on PARP cleavage induced by drugs like doxorubicin and paclitaxel. pnas.org Studies have shown that caspase-2 activity is essential for sensitizing these cancer cells to apoptosis, and this effect was significantly reduced by this compound. pnas.org

Tumor Cell Apoptosis: Research on melphalan-resistant rhabdomyosarcoma cells found that TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) could induce cytotoxicity by activating caspases-2 and -3. alzdiscovery.org The use of this compound in this model significantly down-regulated TRAIL-induced caspase-3 activation and the resulting cell death, demonstrating that the apoptotic signal is channeled through caspase-2. alzdiscovery.org Similarly, in studies of p53-mediated apoptosis, this compound was shown to greatly reduce cell death following DNA damage, implicating caspase-2 as a required component of this pathway. invivogen.com

Research AreaCell LineModel/InducerFinding with this compoundReference
Chemotherapy ResistanceDLD-1, RKO (Colon Carcinoma)Doxorubicin, PaclitaxelSuppressed drug-induced PARP cleavage and reduced apoptosis, indicating caspase-2 is key for chemosensitization. pnas.org
TRAIL-Induced CytotoxicityTE-671 (Rhabdomyosarcoma)Melphalan, TRAILSignificantly down-regulated TRAIL-induced caspase-3 activation and cytotoxicity. alzdiscovery.org
p53-Mediated ApoptosisH1299 (Lung Carcinoma)Daunorubicin (DNA damage)Greatly reduced apoptosis, blocking cytochrome c release and implicating caspase-2 as essential for the p53 apoptotic pathway. invivogen.com

The role of caspase-2 as a mediator of neuronal cell death has been investigated in models of neurodegeneration and ischemic injury, with this compound serving as a key pharmacological tool.

Ischemic Injury: Caspase-2 has been identified as a mediator of neuronal cell death following ischemic events. In a rat model of transient global cerebral ischemia, pre-treatment with this compound led to improved neuronal survival. It has also been shown to prevent apoptosis in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation conditions, which mimics the effects of a stroke at the cellular level.

Hemorrhagic Stroke Models: In models using oxyhemoglobin (OxyHb), which simulates the damaging effects of blood released during a hemorrhagic stroke, this compound was found to attenuate OxyHb-induced apoptosis and the cleavage of PARP in endothelial cells.

Cell Stress-Induced Apoptosis: In other neuroprotection studies, this compound was shown to subvert the activation of pro-caspase-2 induced by the chemotherapy agent etoposide (B1684455), thereby attenuating the release of cytochrome c and other downstream apoptotic events.

Research AreaModelFinding with this compoundReference
Global Cerebral IschemiaRat modelImproved neuronal survival when used as a pre-treatment.
Oxygen-Glucose DeprivationN2a cells (neuroblastoma)Prevented apoptosis under oxygen-glucose deprivation/reoxygenation conditions.
Hemorrhagic StrokeBovine Brain Endothelial CellsAttenuated oxyhemoglobin-induced apoptosis and PARP cleavage.
Cell Stress / ApoptosisCell-based assaysSubverted etoposide-induced activation of pro-caspase-2 and attenuated cytochrome c release.

Studies in Ocular Diseases (e.g., Retinal Degeneration, Glaucoma)

The chemical compound this compound has been a significant tool in the investigation of ocular diseases, particularly those characterized by the apoptotic death of retinal cells, such as glaucoma and certain forms of retinal degeneration. Research in this area has focused on the compound's role as a specific inhibitor of caspase-2, an initiator caspase implicated in neuronal apoptosis.

In the context of glaucoma, a primary pathology is the death of retinal ganglion cells (RGCs). frontlinegenomics.comtandfonline.comfrontiersin.org Studies utilizing animal models of optic nerve injury, which mimics glaucomatous damage, have demonstrated the neuroprotective effects of this compound. frontlinegenomics.comfrontiersin.orgasm.orgpnas.org Following optic nerve crush (ONC) in adult rats, treatment with this compound has been shown to protect a significant portion of RGCs from apoptosis. frontlinegenomics.comasm.orgpnas.org One study confirmed that after ONC, cleaved caspase-2 was localized and activated specifically in RGCs. asm.org Serial intravitreal injections of this compound suppressed this activation of cleaved caspase-2 by over 85% and resulted in the survival of up to 60% of RGCs 15 days after the injury. frontlinegenomics.comasm.orgpnas.org This neuroprotective effect, however, was not accompanied by significant axon regeneration, suggesting that while caspase-2 inhibition can preserve the neuronal cell bodies, additional therapeutic strategies would be needed to restore function. frontlinegenomics.comasm.orgpnas.org

The specificity of this compound for caspase-2 is a key aspect of its utility in this research. The aforementioned study noted that while the inhibitor significantly suppressed cleaved caspase-2 levels, it did not cause significant changes in the levels of other key executioner caspases like caspase-3, -6, -7, or -8. asm.orgpnas.org This highlights the specific role of the caspase-2 pathway in this model of RGC death. asm.org The understanding that caspase-2 specifically mediates the death of RGCs after such injuries positions this compound as a crucial pharmacological tool for dissecting these cellular death pathways. frontiersin.orgasm.orgnih.gov

Beyond traumatic optic neuropathy, caspases are considered potential therapeutic targets for a range of neurodegenerative retinal diseases. mdpi.com While broad-spectrum caspase inhibitors like Z-VAD-FMK have shown protective effects in models of light-induced retinal degeneration, the specific investigation using inhibitors like this compound helps to pinpoint the involvement of particular initiator caspases. frontiersin.orgnih.gov For instance, in a model of lytic herpes simplex virus type 2 infection in neuronal cells, the caspase-2 inhibitor this compound was shown to inhibit the cleavage of Gasdermin E (GSDME), a key event in pyroptotic cell death. embopress.org This finding in neuronal cells has implications for understanding virally-induced retinal diseases.

Table 1: Research Findings on this compound in Ocular Disease Models

Model SystemKey FindingsReference
Optic Nerve Crush (ONC) in adult ratsProtected up to 60% of Retinal Ganglion Cells (RGCs) from death 15 days post-injury. frontlinegenomics.comasm.orgpnas.org
Optic Nerve Crush (ONC) in adult ratsSuppressed cleaved caspase-2 activation by over 85%. frontlinegenomics.comasm.org
Optic Nerve Crush (ONC) in adult ratsDid not promote significant RGC axon regeneration. frontiersin.orgasm.org
Optic Nerve Crush (ONC) in adult ratsShowed no significant change in levels of cleaved caspase-3, -6, -7, or -8. asm.orgpnas.org
Lytic HSV-2 infection in SH-SY5Y neuroblastoma cellsInhibited virus-induced Gasdermin E (GSDME) cleavage. embopress.org

Research in Reproductive Biology: Embryo Cryopreservation

In the field of reproductive biology, particularly in the cryopreservation of embryos and gametes, apoptosis is a major factor limiting success rates. The process of freezing and thawing can induce cellular stress, leading to the activation of caspase cascades and subsequent cell death. Research has explored the use of caspase inhibitors to mitigate this cryoinjury.

While the broad-spectrum pan-caspase inhibitor Z-VAD-FMK is more widely studied in this context, its use provides a foundation for understanding the potential role of more specific inhibitors. frontlinegenomics.comtandfonline.commdpi.com For instance, studies on bovine and porcine embryos have shown that Z-VAD-FMK can improve cryotolerance by reducing DNA fragmentation and active caspase-3 levels, leading to higher survival and hatching rates post-warming. mdpi.comnih.govfrontiersin.org In vitrified porcine oocytes, Z-VAD-FMK treatment post-thaw lowered the expression of pro-apoptotic genes like caspases 3, 8, and 9. tandfonline.comnih.gov

The investigation into specific caspase pathways offers more refined insights. A study on vitrified porcine oocytes compared the effects of inhibitors for the extrinsic pathway (caspase-8 inhibitor Z-IETD-FMK) and the intrinsic pathway (caspase-9 inhibitor Z-LEHD-FMK), finding that both improved cryosurvival and developmental rates. tandfonline.com The specific caspase-2 inhibitor, this compound, is part of this larger toolkit of reagents used to dissect the precise apoptotic pathways activated by cryoinjury in reproductive cells. While direct studies focusing solely on this compound in embryo cryopreservation are less common than those using Z-VAD-FMK, the principle of targeting specific initiator caspases like caspase-2 remains a key research strategy.

Studies in Viral Pathogenesis and Host Cell Interactions

The interplay between viral infection and host cell apoptosis is complex; some viruses inhibit apoptosis to ensure their replication, while others induce it to facilitate spread. Caspase inhibitors, including this compound, are critical for studying these mechanisms.

Much of the research in this area has employed the pan-caspase inhibitor Z-VAD-FMK. For example, in studies of Human Coronavirus OC43 and Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), Z-VAD-FMK treatment reduced viral replication by inhibiting virus-induced apoptosis. tandfonline.commdpi.com In other cases, such as with Viral Hemorrhagic Septicemia Virus (VHSV), inhibiting apoptosis with Z-VAD-FMK actually increased the final viral titers by extending the survival time of host cells, allowing for longer replication periods. nih.gov These studies establish the central role of the caspase cascade in determining the outcome of a viral infection.

A pivotal study directly implicating caspase-2, and thus the utility of its inhibitor this compound, involves lytic infection of neuronal cells with herpes simplex virus type 2 (HSV-2). embopress.org This research found that HSV-2 infection triggers cell death through a pathway dependent on endoplasmic reticulum (ER) stress. This stress, in turn, activates caspase-2. embopress.org The study demonstrated that treatment with the caspase-2 inhibitor this compound clearly inhibited the cleavage of Gasdermin E (GSDME), a protein that executes pyroptotic cell death. embopress.org Furthermore, the activation of caspase-2 was shown to be upstream of the cleavage of the pro-apoptotic protein BID, which then targets mitochondria to promote cell death. embopress.org This work specifically positions caspase-2 as a key mediator linking viral-induced ER stress to downstream pyroptotic and apoptotic pathways in neurons.

Another study investigating Enterovirus 71 (EV71) infection found that the virus induced cleavage of the host protein Inverted Formin 2 (INF2), a process mediated predominantly by activated caspase-2. frontiersin.org Although this study did not report using this compound, it identified a specific substrate for caspase-2 during a viral infection, highlighting the importance of this particular caspase in viral pathogenesis.

Cryopreservation Research: Impact on Cell Survival and Differentiation State

Cryopreservation is a cornerstone technique for the long-term storage of valuable cells, including stem cells. However, the freeze-thaw process often induces apoptosis, which significantly reduces post-thaw cell viability and can alter the differentiation state of surviving cells.

Research into mitigating these effects has prominently featured caspase inhibitors. The pan-caspase inhibitor Z-VAD-FMK has been shown to enhance the freeze-thaw survival rate of human embryonic stem cells (hESCs). frontiersin.orgnih.gov In one study, supplementing the post-thaw culture media with Z-VAD-FMK significantly improved the survival rate of hESCs. nih.gov A further increase in survival was observed when the inhibitor was present in both the freezing solution and the post-thaw media. nih.gov Crucially, this enhanced survival did not appear to compromise the pluripotency of the hESCs, as the treatment did not significantly increase spontaneous differentiation. frontiersin.orgnih.gov

These findings underscore the principle that inhibiting apoptosis during the cryopreservation process is a viable strategy to improve outcomes. While these specific studies utilized the broad-spectrum Z-VAD-FMK, they lay the groundwork for investigating the roles of specific caspase pathways in cryoinjury-induced cell death and differentiation changes. The use of specific inhibitors like this compound allows researchers to dissect whether particular initiator caspases, such as caspase-2, play a dominant role in the cryopreservation-induced apoptotic response in different cell types. For example, given the role of caspase-2 in stress-induced apoptosis, its inhibition could be a targeted approach to enhance the survival and maintain the undifferentiated state of cryopreserved stem cells and other cell lines.

Methodological Approaches and Experimental Design Considerations Utilizing Z Vdvad Fmk

In Vitro Assays for Caspase Activity Profiling

Z-VDVAD-FMK is instrumental in dissecting the specific roles of caspase-2 in the apoptotic process. Its inhibitory action allows researchers to differentiate caspase-2-dependent pathways from those mediated by other caspases.

Fluorometric Protease Assays

Fluorometric protease assays are a common method to quantify caspase activity. These assays utilize a synthetic substrate that, when cleaved by a specific caspase, releases a fluorescent molecule. The resulting fluorescence is directly proportional to the enzyme's activity.

Conversely, if this compound fails to inhibit the cleavage of a fluorogenic substrate, it suggests that other caspases are responsible for the proteolytic activity. This approach was demonstrated in studies where this compound was used alongside other caspase inhibitors to delineate the specific caspase pathways activated by different stimuli. researchgate.net

Table 1: Application of this compound in Fluorometric Protease Assays
Experimental GoalApproach with this compoundExpected OutcomeReference
Confirm Caspase-2 Activity Compare fluorescence from cell lysates with and without this compound.Significant reduction in fluorescence in the presence of the inhibitor. nih.gov
Delineate Caspase Pathways Use this compound in parallel with other specific caspase inhibitors.Differential inhibition of fluorescence reveals the contribution of each caspase. researchgate.net
Control for Specificity Use this compound to ensure a fluorogenic substrate is specific for caspase-2.Inhibition of cleavage confirms substrate specificity.

Western Blotting for Cleaved Caspases and Substrates

Western blotting is a powerful technique to visualize the cleavage of caspases and their downstream substrates, such as Poly (ADP-ribose) polymerase (PARP). ahajournals.org The activation of caspases involves their cleavage from an inactive pro-form to an active, cleaved form. This compound can be used to investigate the position of caspase-2 within the caspase cascade.

For example, if the cleavage of caspase-3 is blocked by the presence of this compound, it suggests that caspase-2 acts upstream of caspase-3. oup.com This was observed in studies where this compound prevented the cleavage of PARP, a substrate of caspase-3, indicating that caspase-2 activation is a prerequisite for caspase-3 activation in that specific apoptotic pathway. bpsbioscience.comnih.gov

Furthermore, researchers can use this compound to confirm that a particular apoptotic stimulus specifically activates the caspase-2 pathway. In experiments where cells are treated with an apoptosis-inducing agent, the addition of this compound should prevent the appearance of cleaved caspase-2 and its downstream targets on a Western blot. cellsignal.com

Table 2: Use of this compound in Western Blotting Experiments
Experimental QuestionMethodologyExpected Result with this compoundReference
Is Caspase-2 upstream of Caspase-3? Treat cells with an apoptotic stimulus +/- this compound. Probe for cleaved caspase-3.This compound inhibits the cleavage of caspase-3. oup.com
Does the stimulus activate Caspase-2? Treat cells with stimulus +/- this compound. Probe for cleaved caspase-2 and cleaved PARP.This compound prevents the cleavage of caspase-2 and PARP. bpsbioscience.comnih.gov
Is the observed apoptosis Caspase-2 dependent? Induce apoptosis +/- this compound. Probe for various apoptotic markers.This compound blocks the cleavage of downstream caspases and substrates. cellsignal.com

Assessment of Cell Death Phenotypes in Experimental Systems

This compound is also invaluable for linking caspase-2 activity to specific cellular phenotypes associated with apoptosis. By inhibiting caspase-2, researchers can observe whether hallmark features of apoptosis are attenuated or completely blocked.

DNA Fragmentation Analysis (e.g., TUNEL Assay, Flow Cytometry for Sub-diploid DNA)

A key characteristic of apoptosis is the fragmentation of nuclear DNA. Techniques like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and flow cytometry for sub-diploid DNA content are used to detect this fragmentation. researchgate.netpromega.com

The TUNEL assay labels the free 3'-OH ends of fragmented DNA, allowing for the visualization of apoptotic cells. researchgate.net In studies where this compound was used, a reduction in the number of TUNEL-positive cells following an apoptotic stimulus demonstrated that caspase-2 is involved in the DNA fragmentation process. spandidos-publications.comnih.gov

Similarly, flow cytometry can quantify the percentage of cells with a sub-diploid DNA content, which is indicative of DNA fragmentation and apoptosis. oup.com The co-treatment of cells with an apoptosis-inducing agent and this compound has been shown to significantly reduce the population of cells in the sub-G1 phase, confirming the role of caspase-2 in this process. medchemexpress.complos.orgredalyc.org

Table 3: this compound in DNA Fragmentation Analysis
AssayPrincipleRole of this compoundRepresentative FindingReference
TUNEL Assay Labels fragmented DNA in situ.Inhibits caspase-2 to assess its role in DNA fragmentation.Reduced number of TUNEL-positive cells in the presence of this compound. spandidos-publications.comnih.gov
Flow Cytometry (Sub-diploid DNA) Quantifies cells with fragmented DNA.Determines if caspase-2 inhibition prevents the appearance of a sub-G1 peak.Significant decrease in the sub-G1 cell population with this compound treatment. oup.commedchemexpress.complos.orgredalyc.org

Cell Viability Assays (e.g., MTT, WST-1)

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt-1) assays, measure the metabolic activity of cells, which is an indicator of their viability. nih.gov In the context of apoptosis research, these assays can be used to determine if inhibiting caspase-2 with this compound can rescue cells from death.

For instance, in studies where cells were treated with a cytotoxic agent, the addition of this compound led to an increase in cell viability as measured by the MTT or WST-1 assay, indicating that caspase-2 plays a significant role in the induced cell death. selleckchem.comstemcell.comresearchgate.net This approach is particularly useful for screening compounds that may induce apoptosis through a caspase-2-dependent mechanism.

Morphological Assessment of Apoptosis

The morphological changes characteristic of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. researchgate.net These changes can be observed using light or electron microscopy.

Cell Culture Supplementation Parameters

Combinatorial Research Approaches

This compound is frequently used in combination with other chemical compounds or genetic tools to dissect complex cellular pathways.

By combining this compound with various apoptosis-inducing agents, researchers can investigate the specific role of caspase-2 in different cell death pathways. For example, studies have shown that this compound can inhibit apoptosis induced by chemotherapeutic drugs like doxorubicin (B1662922), etoposide (B1684455), and daunorubicin. bpsbioscience.comnih.govpnas.orgresearchgate.net This indicates that caspase-2 is a key component of the apoptotic program initiated by these agents. In studies on prostate cancer cells, this compound showed a modest ability to suppress DNA fragmentation induced by the drug irofulven, suggesting a partial role for caspase-2. aacrjournals.org

The inhibitor has also been used to explore cell death pathways initiated by other stimuli. In human umbilical vein endothelial cells (HUVECs), the pan-caspase inhibitor Z-VAD-FMK was shown to block cell death induced by methylglyoxal, a byproduct of glycolysis. nih.gov In cancer research, combining the pan-caspase inhibitor Z-VAD-FMK with radiation has been shown to sensitize tumor cells to the radiation treatment, suggesting that blocking apoptosis can enhance other forms of cell death in response to therapy. jpp.krakow.plaacrjournals.org

The following table provides examples of combinatorial studies involving this compound and other compounds.

CompoundCell Line / ModelObserved Effect of CombinationResearch FocusReference
Daunorubicinp53-inducible cell linesThis compound reduced apoptosis.Investigating p53-mediated apoptosis. pnas.org
DoxorubicinJurkat cellsThis compound prevented some apoptotic features but not cell death.Elucidating caspase activation sequence. nih.gov
Etoposide10I cellsThis compound inhibited caspase-2 activity.Studying the role of caspase-2 in ceramide/etoposide-induced apoptosis. researchgate.net
DocetaxelMelanoma cellsInhibition of caspase-2 with this compound inhibited downstream apoptotic events.Defining the mechanism of docetaxel-induced apoptosis. aacrjournals.org
IrofulvenLNCaP prostate cancer cellsThis compound modestly suppressed DNA fragmentation.Differentiating caspase-dependent and -independent cell death. aacrjournals.org
RadiationBreast and lung cancer xenograftsZ-VAD-fmk sensitized tumors to radiation.Enhancing radiotherapy efficacy. aacrjournals.org

In one study, both the caspase-2 inhibitor this compound and caspase-2 siRNA were shown to block apoptosis induced by wild-type and mutant p53, confirming the requirement of caspase-2 in this pathway. pnas.org Similarly, this compound has been used in cells overexpressing anti-apoptotic proteins like Bcl-2 or viral caspase inhibitors like CrmA to dissect the sequence of apoptotic events. nih.gov For example, while this compound could block some features of doxorubicin-induced apoptosis, overexpression of Bcl-2 prevented all features, including cell death, highlighting the central role of the mitochondrial pathway. nih.gov

This dual approach helps to distinguish the specific role of caspase-2 from potential off-target effects of the chemical inhibitor and to place caspase-2 within broader signaling networks. For example, studies have combined Z-VAD-fmk treatment with siRNA-mediated knockdown of N-glycanase 1 (NGLY1) to investigate the regulation of autophagy. researchgate.net

Synergistic or Antagonistic Effects with Other Modulatory Compounds

Negative Controls and Specificity Validation in Experimental Design

To ensure that the observed effects are due to the specific inhibition of caspase-2 and not to artifacts, rigorous controls are essential.

A crucial negative control is the use of the inhibitor's solvent (typically DMSO) alone at the same final concentration used in the experimental samples. This accounts for any effects the solvent itself might have on the cells.

For validating the specificity of caspase inhibition, researchers can use a negative control peptide inhibitor. A commonly used control is Z-FA-FMK (Benzyloxycarbonyl-Phe-Ala-Fluoromethylketone), a compound that is structurally related to caspase inhibitors but does not inhibit caspases. Instead, it inhibits other proteases like cathepsins B and L. bdbiosciences.combio-techne.com If this compound produces an effect that Z-FA-FMK does not, it provides strong evidence that the effect is mediated by caspase inhibition.

While this compound is considered a specific inhibitor for caspase-2, it is important to acknowledge that it may also inhibit other caspases, such as caspase-3 and -7, at certain concentrations. bpsbioscience.com Therefore, experimental designs often include comparisons with broad-spectrum pan-caspase inhibitors, like Z-VAD-FMK, and more specific inhibitors for other caspases (e.g., Z-DEVD-FMK for caspase-3) to delineate the specific contributions of each caspase. pnas.orgaacrjournals.org The specificity can be further validated by directly measuring the activity of various caspases in cell lysates after treatment with the inhibitor. pnas.orgresearchgate.net

Future Directions and Emerging Research Avenues

Refining Specificity and Minimizing Off-Target Effects in Future Inhibitor Design

Z-VDVAD-FMK is a synthetic peptide that functions as an irreversible inhibitor of caspase-2. bpsbioscience.com However, a significant challenge in its application is its cross-reactivity with other caspases, notably caspase-3 and caspase-7. bpsbioscience.com This lack of absolute specificity complicates the interpretation of experimental results, making it difficult to attribute observed effects solely to the inhibition of caspase-2.

The close homology between the active sites of different caspases, especially between caspase-2 and caspase-3, makes the design of highly selective inhibitors a considerable challenge. nih.gov Future inhibitor design strategies are focusing on exploiting the subtle structural differences between these enzymes. For instance, caspase-2 is unique in its preference for a five-amino-acid recognition sequence for efficient substrate cleavage, whereas most other caspases recognize a four-amino-acid motif. nih.gov This distinction offers a promising avenue for developing more selective inhibitors.

Researchers are actively designing and synthesizing novel peptidomimetics based on the VDVAD sequence, incorporating non-natural modifications to enhance selectivity. biorxiv.org Computational docking methods are also being employed to understand the key interactions within the binding pocket of caspase-2 and to predict the binding of new inhibitor candidates. acs.org The goal is to develop inhibitors with significantly higher affinity for caspase-2 over other caspases, thereby minimizing off-target effects and providing clearer insights into the specific functions of caspase-2. biorxiv.orgacs.org One study reported the development of a peptidic inhibitor with up to 27.7-fold greater selectivity for caspase-2 over caspase-3. nih.govacs.org

It is also important to consider that some widely used pan-caspase inhibitors, such as Z-VAD-FMK, have been shown to have off-target effects on other proteins like NGLY1, which can induce cellular autophagy. reading.ac.uk This underscores the need for careful validation and the development of alternative, more specific inhibitors like Q-VD-OPh, which does not appear to share this particular off-target effect. reading.ac.uk

Exploring Novel Biological Pathways Regulated by Caspase-2

Historically viewed primarily as a pro-apoptotic protein, recent research has unveiled a more complex and multifaceted role for caspase-2 in a variety of cellular processes beyond programmed cell death. Understanding these novel pathways is a key area of future investigation.

Caspase-2 has been implicated in:

Cell Cycle Control: Evidence suggests a role for caspase-2 in cell cycle checkpoints. frontiersin.orgportlandpress.com For example, preventing the phosphorylation of caspase-2 during mitosis can lead to its activation and subsequent apoptosis. portlandpress.com Furthermore, cells lacking caspase-2 may fail to arrest their cell cycle in response to irradiation. portlandpress.com

DNA Damage Repair: Caspase-2 appears to be required for a robust p53-dependent response to DNA damage. portlandpress.com

Tumor Suppression: The gene encoding caspase-2 is sometimes mutated or downregulated in human cancers, suggesting a tumor suppressor function. portlandpress.comresearchgate.net

Autophagy and Inflammation: Caspase-2 has been linked to the regulation of autophagy and inflammatory responses. researchgate.netexplorationpub.comnih.gov

Lipid Metabolism: The CASP-2 gene is a target of the sterol regulatory element-binding protein 2 (SREBP-2), and suppression of caspase-2 expression has been shown to reduce the increase in cellular lipid levels driven by SREBP-2 overexpression. nih.gov This suggests a novel function for caspase-2 in the control of lipid homeostasis. nih.gov

A crucial aspect of this research is the identification of novel caspase-2 substrates. While BID and MDM2 are established substrates, the discovery of others will be critical to unraveling the full spectrum of caspase-2's functions. frontiersin.orgnih.gov For instance, the cleavage of MDM2 by caspase-2 leads to the stabilization of the tumor suppressor p53, promoting cell cycle arrest. frontiersin.orgnih.gov

Advanced Methodologies for Investigating Caspase-Dependent and -Independent Cell Death

The study of cell death is evolving with the development of more sophisticated techniques that allow for real-time and single-cell level analysis. These advanced methodologies are crucial for dissecting the intricate pathways of both caspase-dependent and -independent cell death.

Methodology Application in Cell Death Research Key Insights
Real-time single-cell imaging Monitoring caspase activation and other apoptotic events in individual cells over time. nih.govProvides insights into the kinetics and heterogeneity of cell death processes. researchgate.net
Advanced antibody-based techniques (ELISA, Luminex) Highly sensitive and quantitative detection of caspase activity and cleaved substrates. researchgate.netAllows for precise measurement of apoptotic markers in cell populations. researchgate.net
Flow cytometry with fluorescent probes Detection of caspase activity, phosphatidylserine (B164497) exposure (using Annexin V), and DNA fragmentation in individual cells. researchgate.netnih.govromj.orgEnables multi-parametric analysis of apoptotic and necrotic cell populations. nih.gov
Atomic Force Microscopy (AFM) Real-time, three-dimensional imaging of morphological changes during apoptosis, such as membrane blebbing. nih.govProvides detailed information on the physical dynamics of cell death. nih.gov
CRISPR-based genetic screens Genome-wide screens to identify genes essential for specific cell death pathways. oup.comCan uncover novel regulators and components of caspase-2-mediated apoptosis. oup.com
Immunoprecipitation and Mass Spectrometry Identification of protein complexes and post-translational modifications involved in cell death signaling.Reveals the molecular machinery of apoptosis and other cell death modalities.

These advanced techniques are not only refining our understanding of apoptosis but are also crucial for distinguishing it from other forms of programmed cell death, such as necroptosis. The use of specific inhibitors like Necrostatin-1, which targets RIP1 kinase, is instrumental in identifying and studying necroptotic pathways. nih.govmdpi.com

Translational Research Implications in Pre-Clinical Disease Modeling

The insights gained from basic research on this compound and caspase-2 have significant translational implications for a range of diseases. Pre-clinical studies using animal models are essential for evaluating the therapeutic potential of targeting caspase-2.

Neurological Disorders: Caspase inhibitors, including Z-VAD-fmk (a pan-caspase inhibitor related to this compound), have shown neuroprotective effects in animal models of stroke, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases. longdom.orgnih.gov For instance, Z-VAD-fmk has been shown to delay disease onset and mortality in a mouse model of ALS. longdom.org However, the translation of these findings to clinical trials has been challenging, highlighting the need for more selective and safer inhibitors. nih.gov In the context of Alzheimer's disease, caspase-2-mediated cleavage of tau is being investigated as a potential therapeutic target. nih.govacs.org

Liver Disease: Pharmacological inhibition of caspase-2 is being explored as a promising strategy for non-alcoholic steatohepatitis (NASH), a condition for which there are currently no effective therapies. explorationpub.com

Hearing Loss: The pan-caspase inhibitor Z-VAD-FMK has demonstrated protective effects against noise-induced hearing loss in rodent models by reducing auditory dysfunction and preserving cochlear hair cells. frontiersin.org

Cancer: Given the role of caspase-2 in tumor suppression and apoptosis, modulating its activity could have therapeutic implications in oncology.

While promising, the development of caspase inhibitors for clinical use has faced hurdles, including toxicity. longdom.org The future of translational research in this area will depend on the development of highly selective and safe second-generation inhibitors, as well as a deeper understanding of the specific contexts in which caspase-2 inhibition would be most beneficial.

Q & A

What experimental controls are essential when validating caspase-2-specific inhibition by Z-VDVAD-FMK?

To confirm specificity, include:

  • Positive controls : Use known caspase-2 activators (e.g., DNA damage agents) and compare apoptosis rates with/without this compound .
  • Negative controls : Co-administer inhibitors of other caspases (e.g., z-DEVD-fmk for caspase-3) to rule off-target effects .
  • Biochemical assays : Measure caspase-2 activity via fluorometric substrates (e.g., VDVAD-AFC) and validate using Western blot for downstream effectors like caspase-3/6 .
  • Dose-response curves : Test inhibitor concentrations (e.g., 10–50 µM) to establish efficacy without cytotoxicity .

How can researchers resolve contradictory findings on this compound’s pro-apoptotic vs. anti-apoptotic effects?

Discrepancies often arise from:

  • Cellular context : In TRAIL-treated melanoma cells, this compound inhibits apoptosis by blocking caspase-2 , whereas in abrin-treated models, it synergizes with toxins to enhance DNA fragmentation via ER stress pathways .
  • Timing of administration : Pre-incubation (1–2 hours) is critical for irreversible inhibition; delayed addition may fail to block upstream signals .
  • Cross-talk with parallel pathways : Caspase-2 may activate both pro-survival (NF-κB) and pro-apoptotic (caspase-3/6) signals depending on stress stimuli .
    Recommendation : Replicate experiments across multiple cell lines and stimuli, and use transcriptomic profiling to identify pathway-specific modifiers .

What methodologies optimize this compound’s solubility and stability in in vitro assays?

  • Solubility : Prepare stock solutions in anhydrous DMSO (20–50 mM) to avoid precipitation; dilute in culture media to ≤0.1% DMSO .
  • Stability : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent degradation .
  • Bioactivity verification : Post-treatment, confirm caspase-2 inhibition via flow cytometry (Annexin V/PI) and caspase-3/7 activity assays .

How does this compound’s inhibition of caspase-2 intersect with other apoptotic regulators like p53 or Akt?

  • p53 modulation : In ketogenic diet-induced senescence, this compound reduces p53-dependent senescence by blocking caspase-2-mediated DNA damage signaling .
  • Akt cross-talk : Caspase-2 activation downstream of Akt inhibition (e.g., by A443654) triggers mitochondrial apoptosis; this compound prevents caspase-3/6 cleavage and PKC-δ processing .
    Implication : Use pathway-specific inhibitors (e.g., UC2288 for p21) to dissect caspase-2’s role in stress-response networks .

What are the limitations of this compound in studying non-apoptotic caspase-2 functions?

Caspase-2 regulates cell cycle arrest and DNA repair independently of apoptosis. Limitations include:

  • Off-target effects at high doses : >50 µM may inhibit caspases-3/7 due to structural similarities .
  • Incomplete pathway inhibition : Redundant pathways (e.g., caspase-9 in 5-FU-induced apoptosis) can bypass caspase-2 blockade .
    Mitigation : Combine genetic knockdown (siRNA) with pharmacological inhibition to confirm phenotype specificity .

How should researchers design dose-response studies for this compound in combination therapies?

  • Synergy testing : Use fixed-ratio designs (e.g., Chou-Talalay method) with chemotherapeutics (e.g., etoposide) to identify additive vs. synergistic effects .
  • Temporal sequencing : Pre-treat cells with this compound before adding stimuli (e.g., palmitate) to assess timing-dependent efficacy .
  • Endpoint diversity : Quantify apoptosis (flow cytometry), senescence (β-galactosidase), and necrosis (LDH release) to capture multimodal responses .

What advancements in caspase-2 research challenge traditional views of this compound’s utility?

Emerging roles in:

  • Metabolic stress : Caspase-2 modulates AMPK activity during nutrient deprivation, requiring revised models of this compound’s metabolic impacts .
  • Inflammasome crosstalk : Caspase-2 may prime NLRP3 activation, suggesting this compound could indirectly regulate inflammation .
    Future Directions : Pair proteomics (e.g., SILAC) with single-cell sequencing to map caspase-2 interactomes under this compound treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.